Ethyl 3-(4-hydroxy-2 isopropoxyphenyl)propanoate
Overview
Description
Ethyl 3-(4-hydroxy-2 isopropoxyphenyl)propanoate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-hydroxy-2 isopropoxyphenyl)propanoate typically involves the esterification of 3-(4-hydroxy-2 isopropoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-hydroxy-2 isopropoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: 3-(4-hydroxy-2 isopropoxyphenyl)propanoic acid.
Reduction: 3-(4-hydroxy-2 isopropoxyphenyl)propanol.
Substitution: 3-(4-nitro-2 isopropoxyphenyl)propanoate, 3-(4-bromo-2 isopropoxyphenyl)propanoate.
Scientific Research Applications
Ethyl 3-(4-hydroxy-2 isopropoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-hydroxy-2 isopropoxyphenyl)propanoate involves its interaction with specific molecular targets in biological systems. The hydroxy group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The isopropoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Ethyl 3-(4-hydroxy-2 isopropoxyphenyl)propanoate can be compared with other similar esters, such as:
Ethyl 3-(4-hydroxyphenyl)propanoate: Lacks the isopropoxy group, which may result in different biological activities and physical properties.
Ethyl 3-(2-hydroxyphenyl)propanoate: The hydroxy group is positioned differently on the phenyl ring, leading to variations in reactivity and applications.
The presence of the isopropoxy group in this compound makes it unique, potentially offering distinct advantages in terms of biological activity and industrial applications.
Properties
IUPAC Name |
ethyl 3-(4-hydroxy-2-propan-2-yloxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-4-17-14(16)8-6-11-5-7-12(15)9-13(11)18-10(2)3/h5,7,9-10,15H,4,6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSRFYDVNGTMGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=C(C=C1)O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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